Potency vs. Selumetinib in Multiple Myeloma
In direct head-to-head comparison within the same multiple myeloma (MM) cellular assay system, pimasertib inhibited growth and survival of MM cells and cytokine-induced osteoclast differentiation with 9- to 10-fold greater potency than the MEK inhibitor selumetinib (AZD6244) . This quantitative superiority was observed across a panel of MM cell lines, establishing pimasertib as the more potent agent for experimental models of multiple myeloma.
| Evidence Dimension | Cellular growth inhibition potency |
|---|---|
| Target Compound Data | IC50: 5 nM (U266 cells), 11 nM (INA-6 cells) |
| Comparator Or Baseline | Selumetinib (AZD6244): 9- to 10-fold lower potency in the same MM cell assays |
| Quantified Difference | 9- to 10-fold greater potency |
| Conditions | Multiple myeloma cell lines (U266, INA-6); growth and survival assays |
Why This Matters
For researchers utilizing multiple myeloma models, pimasertib provides a 9- to 10-fold potency advantage over selumetinib, enabling lower effective concentrations and potentially reduced off-target effects in vitro.
